molecular formula C8H9NO B1502738 4-Cyclopropylpyridin-2-ol

4-Cyclopropylpyridin-2-ol

Cat. No.: B1502738
M. Wt: 135.16 g/mol
InChI Key: XADAVEGXINCYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at the 2-position and a cyclopropyl substituent at the 4-position of the pyridine ring. The hydroxyl group at position 2 enables hydrogen bonding, affecting solubility and interactions in biological or synthetic systems.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-cyclopropyl-1H-pyridin-2-one

InChI

InChI=1S/C8H9NO/c10-8-5-7(3-4-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10)

InChI Key

XADAVEGXINCYNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Cyclopropylpyridin-2-ol with analogous pyridine derivatives based on substituent positions, functional groups, and available data from the provided evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound –OH (C2), cyclopropyl (C4) C8H9NO ~135.16 (calculated) Hypothesized enhanced lipophilicity due to cyclopropyl group; moderate solubility
Pyridin-2-ol –OH (C2) C5H5NO 95.10 High polarity; water-soluble; forms hydrogen bonds
2-Chloro-6-methylpyrimidine-4-carboxylic acid –Cl (C2), –CH3 (C6), –COOH (C4) C7H7ClN2O2 ~186.60 (calculated) Acidic; reactive carboxyl group; likely low solubility in nonpolar solvents
4-Chloro-2-iodopyridin-3-ol –Cl (C4), –I (C2), –OH (C3) C5H3ClINO ~235.45 (calculated) High halogen reactivity; potential for cross-coupling reactions
3-(3-Hydroxypropyl)pyridin-4-ol –OH (C4), –CH2CH2CH2OH (C3) C8H11NO2 153.18 (calculated) Increased hydrophilicity due to hydroxypropyl chain; versatile in synthesis

Key Observations:

Substituent Effects on Solubility: Pyridin-2-ol (C5H5NO) exhibits high water solubility due to its unsubstituted hydroxyl group . In contrast, this compound’s cyclopropyl group may reduce solubility in polar solvents but enhance lipid membrane permeability. The hydroxypropyl chain in 3-(3-Hydroxypropyl)pyridin-4-ol significantly improves hydrophilicity compared to halogenated analogs .

Reactivity and Stability: Halogenated derivatives like 4-Chloro-2-iodopyridin-3-ol and 2-Chloro-6-methylpyrimidine-4-carboxylic acid are prone to nucleophilic substitution or coupling reactions due to electron-withdrawing substituents.

Biological and Synthetic Relevance :

  • Pyridin-2-ol’s simplicity makes it a common scaffold in drug design , whereas bulkier derivatives like this compound might target specific enzyme pockets.
  • Carboxylic acid-containing analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ) are intermediates in synthesizing bioactive molecules.

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